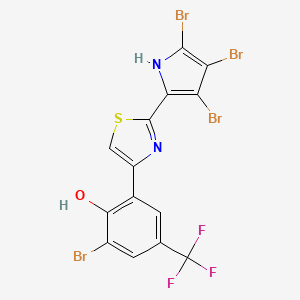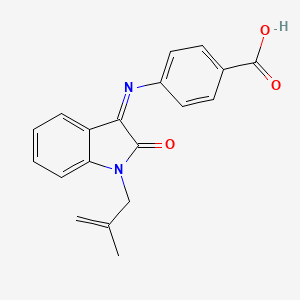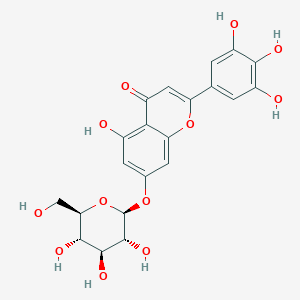
Tricetin 7-O-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricetin 7-O-glucoside is a phenolic compound found in various plants, particularly in the flowers of the Lamiaceae family . It is a derivative of tricetin, a flavonoid known for its diverse biological activities and therapeutic potential . This compound has garnered attention due to its antioxidant, antimicrobial, and regulatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tricetin 7-O-glucoside involves the glycosylation of tricetin. This process can be achieved through enzymatic methods using specific glycosyltransferases. For instance, the identification and characterization of regiospecific tricetin UDP-dependent glycosyltransferases from pomegranate have facilitated the production of this compound . These enzymes catalyze the transfer of glucose to the hydroxyl group at the 7-position of tricetin under controlled conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial biotransformation or plant metabolic engineering . These methods involve the use of genetically modified microorganisms or plants to produce the compound in large quantities. The optimization of fermentation conditions and the use of bioreactors are essential for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tricetin 7-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the glycosidic linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the compound, potentially converting it to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted derivatives.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tricetin 7-O-glucoside has a wide range of scientific research applications:
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and anticancer activities. It has been investigated for its role in modulating signaling pathways and inhibiting cancer cell proliferation.
Wirkmechanismus
The mechanism of action of tricetin 7-O-glucoside involves its radical scavenging effects and its ability to inhibit the DNA damage sensor enzyme poly (ADP-ribose) polymerase-1 (PARP1) . By inhibiting PARP1, the compound prevents PARP1-mediated cell death and suppresses inflammatory gene expression. Additionally, it modulates signaling pathways such as the Akt/GSK-3β pathway, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Tricin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid known for its antioxidant and anticancer activities.
Kaempferol: A flavonoid with anti-inflammatory and anticancer properties.
Uniqueness: Tricetin 7-O-glucoside is unique due to its specific glycosylation at the 7-position, which enhances its solubility and bioavailability compared to its aglycone form, tricetin . This glycosylation also contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H20O12 |
|---|---|
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-15-18(28)19(29)20(30)21(33-15)31-8-3-9(23)16-10(24)5-13(32-14(16)4-8)7-1-11(25)17(27)12(26)2-7/h1-5,15,18-23,25-30H,6H2/t15-,18-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
BGNFAXBUPZDKDC-CMWLGVBASA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


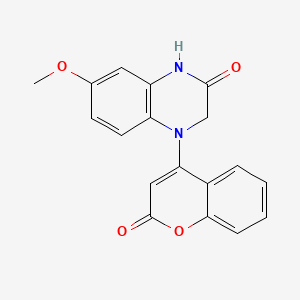
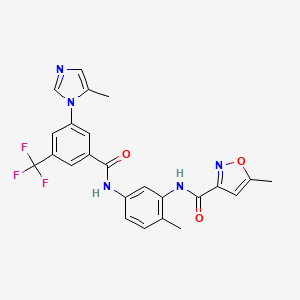
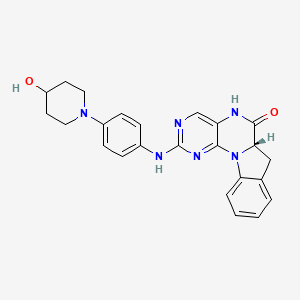
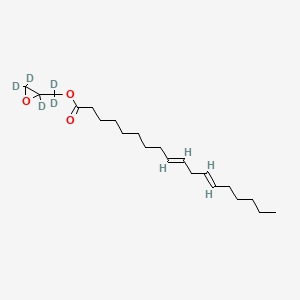
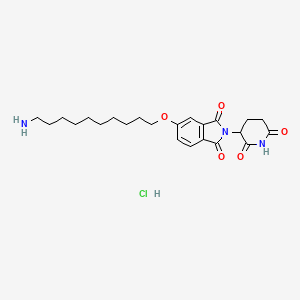
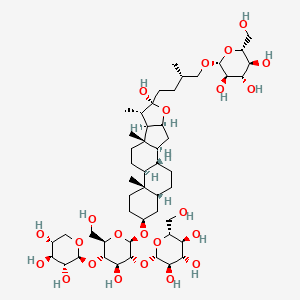
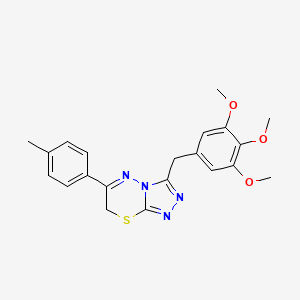
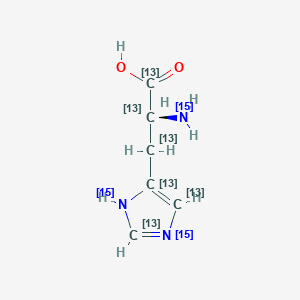

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
